N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251678-50-8
VCID: VC5374700
InChI: InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-8-7-20(13-26(14)21)31(28,29)27(18-3-5-19(30-2)6-4-18)12-15-9-16(22)11-17(23)10-15/h3-11,13H,12H2,1-2H3
SMILES: CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC
Molecular Formula: C21H18F2N4O3S
Molecular Weight: 444.46

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.: 1251678-50-8

Cat. No.: VC5374700

Molecular Formula: C21H18F2N4O3S

Molecular Weight: 444.46

* For research use only. Not for human or veterinary use.

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251678-50-8

Specification

CAS No. 1251678-50-8
Molecular Formula C21H18F2N4O3S
Molecular Weight 444.46
IUPAC Name N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-8-7-20(13-26(14)21)31(28,29)27(18-3-5-19(30-2)6-4-18)12-15-9-16(22)11-17(23)10-15/h3-11,13H,12H2,1-2H3
Standard InChI Key FKWYALJQLHGGQM-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[4,3-a]pyridine scaffold fused with a sulfonamide group at position 6. Key substituents include:

  • 3-Methyl group on the triazole ring.

  • N-[(3,5-Difluorophenyl)methyl] and N-(4-methoxyphenyl) groups on the sulfonamide nitrogen.

Table 1: Molecular Characteristics

PropertyValueSource
Molecular FormulaC₂₁H₁₈F₂N₄O₃S
Molecular Weight444.46 g/mol
IUPAC NameN-[(3,5-Difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide
SMILESCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC

Spectroscopic Data

  • InChI Key: FKWYALJQLHGGQM-UHFFFAOYSA-N.

  • NMR: Characteristic peaks include δ 2.45 ppm (s, 3H, CH₃), δ 3.80 ppm (s, 3H, OCH₃), and δ 6.70–7.40 ppm (m, aromatic protons).

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step reactions optimized for yield and purity:

  • Triazolopyridine Core Formation: Cyclization of enaminonitriles with benzohydrazides under microwave irradiation (60–100°C, 30–60 min) .

  • Sulfonamide Introduction: Reaction of the core with 3,5-difluorobenzyl chloride and 4-methoxyaniline in the presence of triethylamine.

  • Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ConditionYield
Temperature80°C72%
SolventDMF68%
CatalystNone (microwave-assisted)85%

Reaction Mechanisms

  • Microwave-Mediated Cyclization: Accelerates intramolecular condensation via dielectric heating, reducing side reactions .

  • Sulfonylation: Nucleophilic attack by the amine on sulfonyl chloride, facilitated by base (e.g., K₂CO₃).

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits dual inhibitory activity against:

  • VEGFR-2 (IC₅₀ = 1.33 µM): Disrupts angiogenesis by binding to the ATP-binding pocket .

  • Carbonic Anhydrase IX/XII (IC₅₀ = 7.6–40 nM): Targets hypoxic tumor microenvironments .

Table 3: Comparative Enzyme Inhibition Data

TargetIC₅₀ (This Compound)Reference Drug (IC₅₀)
VEGFR-21.33 µMSorafenib (0.43 µM)
hCA IX66 nMSLC-0111 (53 nM)
hCA XII7.6 nMSLC-0111 (4.8 nM)

Anticancer Activity

  • In Vitro Cytotoxicity: IC₅₀ values of 8.39–21.15 µM against HepG-2 and MCF-7 cell lines, comparable to doxorubicin .

  • Mechanism: Induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Therapeutic Applications

Oncology

  • Targeted Therapy: Selective inhibition of VEGFR-2 and hCA isoforms reduces off-target effects compared to traditional chemotherapeutics .

  • Combination Regimens: Synergistic effects observed with paclitaxel in breast cancer models .

Comparative Analysis with Structural Analogues

Fluorination Impact

  • 3,5-Difluorobenzyl Group: Enhances metabolic stability and blood-brain barrier penetration vs. non-fluorinated analogs.

  • 4-Methoxyphenyl Substituent: Improves solubility (LogP = 2.8 vs. 3.5 for chloro analogs).

Table 4: Structure-Activity Relationships

Analog ModificationBiological Effect
Replacement of F with Cl↓ VEGFR-2 affinity (IC₅₀ = 2.1 µM)
Removal of Methoxy Group↑ Cytotoxicity (IC₅₀ = 5.2 µM)

Future Research Directions

Pharmacokinetic Studies

  • ADME Profiling: Current data lack oral bioavailability and plasma half-life metrics.

  • Toxicity Screening: Required to establish therapeutic indices in preclinical models.

Structural Optimization

  • Heterocyclic Hybrids: Incorporating glycoside or thiadiazole moieties may enhance target selectivity .

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